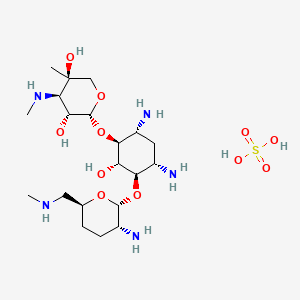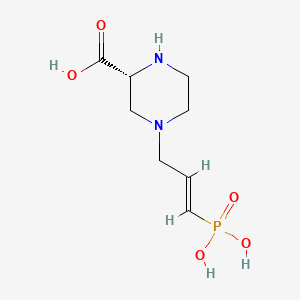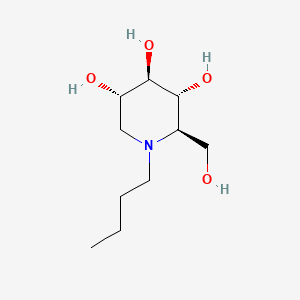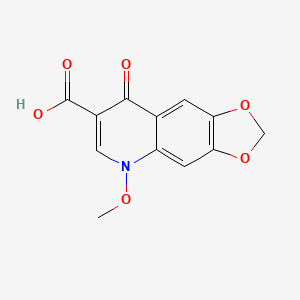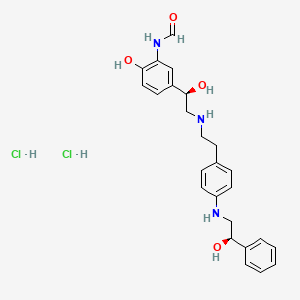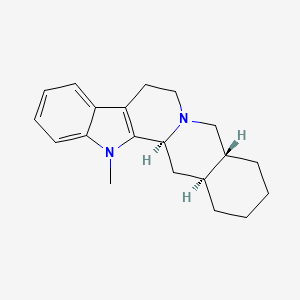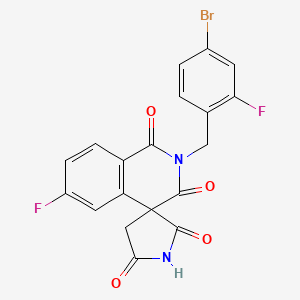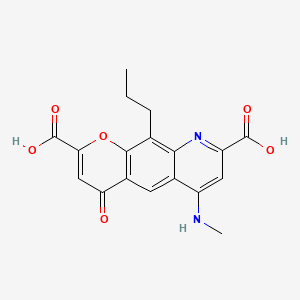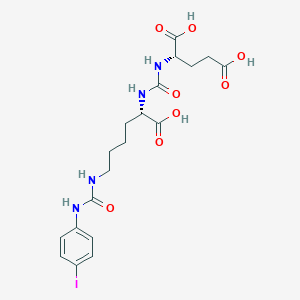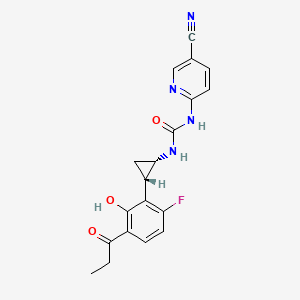
MIV-150
概要
説明
MIV-150は、ヒト免疫不全ウイルス(HIV)および単純ヘルペスウイルス(HSV)に対して強力な抗ウイルス活性を示す非ヌクレオシド逆転写酵素阻害剤です。その有効性と安全性を向上させ、ウイルス感染を防ぐために、しばしば酢酸亜鉛とカラギーナンと配合されます .
科学的研究の応用
MIV-150 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of non-nucleoside reverse transcriptase inhibitors.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Explored as a potential microbicide for preventing HIV and HSV infections.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
作用機序
MIV-150は、HIVの逆転写酵素に結合することにより効果を発揮し、それによってウイルスRNAをDNAに転写するのを阻害します。これによりウイルスの複製が阻止され、感染した個体におけるウイルス量も減少します。分子標的は逆転写酵素の活性部位を含み、関与する経路はウイルス複製阻害に関連しています .
類似の化合物との比較
類似の化合物
- ネビラピン
- エファビレンツ
- エトラビリン
- リルピビリン
独自性
This compoundは、酢酸亜鉛とカラギーナンとの組み合わせが独特で、抗ウイルス活性と安全性プロファイルを向上させています。他の非ヌクレオシド逆転写酵素阻害剤とは異なり、this compoundはin vitroおよびin vivoモデルの両方で有効性を示しており、さらなる開発のための有望な候補となっています .
生化学分析
Biochemical Properties
MIV-150 interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . It acts as an allosteric inhibitor, blocking the elongation of viral DNA and thereby inhibiting viral replication . This compound has shown to have EC50 values in the subnanomolar to nanomolar range against wild type and NNRTI or RT-resistant HIVs .
Cellular Effects
This compound has a broad antiviral activity in primary cells . It has been shown to effectively inactivate free virus, and its combination with zinc acetate has demonstrated an additive antiviral effect . This compound influences cell function by preventing the replication of HIV, thereby reducing the viral load within the cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the reverse transcriptase enzyme. As an NNRTI, this compound binds to an allosteric site of the enzyme, causing a conformational change that inhibits the enzyme’s ability to synthesize DNA from viral RNA .
Temporal Effects in Laboratory Settings
In vitro resistance selection studies have revealed that previously described NNRTI-resistant mutations were selected by this compound . Resistant virus was not selected when cultured in the presence of both zinc acetate and this compound, indicating the potency and breadth of the this compound/zinc acetate combination .
Dosage Effects in Animal Models
In macaque studies, the combination of this compound with zinc acetate provided significant protection against vaginal simian-human immunodeficiency virus-RT (SHIV-RT) challenge
準備方法
合成経路と反応条件
MIV-150の合成には、PETT-尿素アナログの調製が含まれます反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを含みます .
工業生産方法
This compoundの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終製品の一貫性と安全性を維持するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類
MIV-150は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去が含まれます。
還元: 水素の添加または酸素の除去が含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 非ヌクレオシド逆転写酵素阻害剤のメカニズムを研究するためのモデル化合物として使用されます。
生物学: ウイルスの複製と耐性メカニズムへの影響について調査されています。
医学: HIVおよびHSV感染を予防するための潜在的なマイクロバイサイドとして探求されています。
類似化合物との比較
Similar Compounds
Uniqueness
MIV-150 is unique in its combination with zinc acetate and carrageenan, which enhances its antiviral activity and safety profile. Unlike other non-nucleoside reverse transcriptase inhibitors, this compound has shown efficacy in both in vitro and in vivo models, making it a promising candidate for further development .
特性
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-54-3 | |
| Record name | MIV 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIV-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


